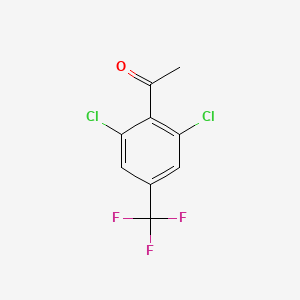

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O/c1-4(15)8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREOBJSTBKEWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371659 | |

| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-88-6 | |

| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation Method

The most common and industrially relevant method for synthesizing 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone involves Friedel-Crafts acylation. This method uses 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride as the acylating agent and an appropriate aromatic substrate or ketone in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).

- Reaction Conditions:

- Anhydrous environment to prevent hydrolysis of acyl chloride

- Use of AlCl3 as catalyst

- Controlled temperature to optimize yield and minimize side reactions

Mechanism:

The Lewis acid activates the acyl chloride, generating an acylium ion that electrophilically attacks the aromatic ring, leading to the formation of the ketone product.-

- Large-scale reactors with optimized stirring and temperature control

- Use of continuous flow reactors to enhance reaction efficiency and safety

- Advanced purification techniques such as recrystallization and chromatography to achieve high purity

This method is favored for its straightforwardness and scalability, producing the target compound with good yield and purity.

Related Synthetic Transformations and Purification

Oxidation and Reduction:

The ethanone group in this compound can be chemically modified by oxidation to carboxylic acids or reduction to alcohols using standard reagents such as potassium permanganate or sodium borohydride, respectively. These transformations are useful for preparing derivatives or intermediates for further synthesis.Substitution Reactions:

The dichloro and trifluoromethyl substituents can undergo nucleophilic substitution under appropriate conditions, enabling the synthesis of various derivatives for pharmaceutical applications.Purification:

Purification typically involves chromatographic techniques using silica gel columns with petroleum ether and ethyl acetate as eluents. Recrystallization from ethanol is also common to obtain high-purity solids.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | 2,6-Dichloro-4-(trifluoromethyl)benzoyl chloride, AlCl3, anhydrous conditions | High yield, scalable, industrially established | Requires strict moisture control |

| 1,3-Dipolar Cycloaddition | (2-Azido-1,3-dichloro-5-trifluoromethyl)benzene, terminal alkynes, CuI catalyst, DIPEA base | Mild conditions, regioselective, useful for derivatives | Indirect for ethanone, focuses on triazoles |

| Oxidation/Reduction | KMnO4, CrO3 (oxidation); NaBH4, LiAlH4 (reduction) | Versatile functional group transformations | Useful for derivative synthesis |

| Purification | Silica gel chromatography, recrystallization | High purity products | Essential for pharmaceutical grade |

Analyse Chemischer Reaktionen

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures to ensure optimal reaction rates and product formation .

Wissenschaftliche Forschungsanwendungen

Synthesis of Agrochemicals

One of the primary applications of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is in the synthesis of agrochemicals, particularly insecticides. A notable example is its role in the production of Fipronil, a widely used insecticide. The synthesis process involves multiple steps where this compound serves as an intermediate to create more complex structures that exhibit insecticidal properties .

Pharmaceutical Development

The compound has been explored for its potential use in pharmaceutical formulations. Research indicates that derivatives of this compound exhibit biological activity that could be harnessed for therapeutic purposes. For instance, studies have shown that modifications to the structure can lead to compounds with enhanced efficacy against certain diseases .

Toxicological Studies

This compound has been subject to toxicological assessments to evaluate its safety profile. These studies often involve testing on various organisms to determine the acute toxicity levels and environmental impact. For example, research involving Daphnia magna has provided insights into the compound's ecotoxicological effects, which are crucial for regulatory assessments .

Case Study 1: Insecticidal Efficacy

A study investigated the insecticidal activity of Fipronil and its derivatives synthesized from this compound. The results demonstrated a significant mortality rate among treated pests within 48 hours, showcasing the effectiveness of these compounds in pest control applications .

Case Study 2: Environmental Toxicity Assessment

In another study focusing on environmental impacts, researchers assessed the acute toxicity of compounds derived from this compound on aquatic life. The findings highlighted a correlation between concentration levels and mortality rates in test organisms, emphasizing the need for careful management when utilizing these chemicals in agricultural practices .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Agrochemical Synthesis | Intermediate for synthesizing insecticides like Fipronil | High efficacy against pests; significant mortality rates observed |

| Pharmaceutical Research | Potential therapeutic applications through structural modifications | Promising biological activity noted |

| Toxicological Studies | Assessment of environmental impact and safety profiles | Acute toxicity levels established; implications for regulatory standards |

Wirkmechanismus

The mechanism of action of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro and trifluoromethyl groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS 67589-15-5)

- Molecular Weight : 206.12 g/mol (vs. 257.04 g/mol for the target compound).

- Key Differences : Replaces chlorine atoms with hydroxyl (-OH) groups.

- Impact : Hydroxyl groups increase polarity and hydrogen-bonding capacity, improving water solubility but reducing lipophilicity. This makes it more suitable for pharmaceutical applications compared to agrochemicals .

1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone

- Molecular Weight : 232.18 g/mol.

- Key Differences : Methyl (-CH₃) groups replace chlorine atoms.

- Impact : Methyl groups are electron-donating, reducing the electron-withdrawing effect of the trifluoromethyl (-CF₃) group. This alters reactivity in electrophilic substitution reactions and may decrease pesticidal activity due to reduced metabolic stability .

Ethiprole and Acetoprole

These pesticides share the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety but incorporate pyrazole or pyrazol-3-yl groups.

- Ethiprole : Contains a pyrazole ring with a methylsulfinyl group, enhancing systemic activity in plants.

- Acetoprole : Features a trifluoromethylsulfinyl group, improving resistance to oxidative degradation .

- Comparison : The target compound lacks heterocyclic rings, limiting direct pesticidal activity but serving as a precursor for derivatives like ethiprole .

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one (II.4.a)

- Synthesis: Derived via difluorination of a trifluoroenol intermediate using Selectfluor®.

Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)

- Synthesis : Uses α-halogenated ketones and triazoles, yielding crystalline solids (vs. the target compound’s oily state).

- Application : Solid derivatives are preferred for formulation stability in pharmaceuticals .

Key Data Tables

Research Findings and Implications

- Electron-Withdrawing Effects : The Cl and CF₃ groups in the target compound create a strong electron-deficient aromatic system, critical for interacting with cytochrome P450 enzymes in pests .

- Metabolic Stability : Chlorine atoms enhance resistance to oxidative degradation compared to hydroxyl or methyl substituents, extending half-life in environmental applications .

- Synthetic Flexibility : The compound’s ketone group allows derivatization into heterocycles (e.g., pyrroles, triazoles), enabling tailored biological activity .

Biologische Aktivität

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone, also known as DCTPE, is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with DCTPE, highlighting its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

DCTPE is characterized by its unique molecular structure, which includes a dichloro and trifluoromethyl substituent on a phenyl ring. The molecular formula is , with a molecular weight of 258.16 g/mol. The compound appears as a white to almost white solid with a melting point ranging from 53.0 °C to 57.0 °C .

Synthesis

DCTPE can be synthesized through various methods, including the Vilsmeier-Haack reaction, which has been employed to create novel derivatives of this compound. The synthesis typically involves the introduction of the trifluoromethyl and dichloro groups onto a phenyl ring, followed by subsequent reactions to form the ethanone moiety .

Antimicrobial Properties

Recent studies have indicated that DCTPE exhibits antimicrobial activity against a range of pathogens. In vitro tests have shown that it possesses moderate potency against various strains of bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .

Antiparasitic Activity

DCTPE has demonstrated efficacy against Cryptosporidium species in animal models. In particular, it was found to have an effective concentration (EC50) of 2.1 μM in vitro and showed oral efficacy in mouse models infected with C. parvum. These findings suggest its potential as an antiparasitic agent .

Cytotoxicity and Safety Profile

While exploring the safety profile of DCTPE, it was noted that the compound can cause skin irritation and serious eye irritation upon contact. Toxicological assessments are necessary to evaluate its safety for therapeutic use .

Case Studies

Case Study 1: Efficacy Against Cryptosporidiosis

In a study published in 2023, researchers investigated the efficacy of DCTPE in treating cryptosporidiosis in gnotobiotic piglets. The compound demonstrated significant reductions in parasite load compared to control groups, indicating its potential as a treatment option for this diarrheal disease .

Case Study 2: Antimicrobial Activity

A recent study assessed the antimicrobial properties of DCTPE against Staphylococcus aureus and Escherichia coli. Results indicated that DCTPE inhibited bacterial growth effectively at concentrations lower than those required for many traditional antibiotics, suggesting its utility as an alternative antimicrobial agent .

Research Findings Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.16 g/mol |

| Melting Point | 53.0 - 57.0 °C |

| EC50 (Antiparasitic) | 2.1 μM |

| Toxicity | Causes skin and eye irritation |

Q & A

Q. What are the optimized synthetic routes for 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or chlorination of precursor ketones . For example:

- Friedel-Crafts route : Reacting 2,6-dichloro-4-(trifluoromethyl)benzene with acetyl chloride in the presence of AlCl₃. Optimize stoichiometry (1:1.2 molar ratio of substrate to acyl chloride) and temperature (0–5°C) to minimize side reactions .

- Chlorination route : Treating 1-(4-(trifluoromethyl)phenyl)ethanone with Cl₂ gas in HCl/H₂O₂ under reflux (80°C for 6 hours). Monitor reaction progress via TLC (Rf = 0.5 in hexane/ethyl acetate 9:1) .

Q. Key Considerations :

| Parameter | Friedel-Crafts Route | Chlorination Route |

|---|---|---|

| Catalyst | AlCl₃ | HCl/H₂O₂ |

| Temperature | 0–5°C | 80°C |

| Yield Range | 60–75% | 50–65% |

| Byproducts | Diacylated isomers | Partial oxidation |

Q. How can spectroscopic techniques (IR, NMR, MS) characterize this compound, and what are critical spectral markers?

Methodological Answer :

- IR Spectroscopy : Look for C=O stretch at 1680–1700 cm⁻¹ (ketone) and C-F stretches (1100–1250 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as a singlet (δ 7.8–8.2 ppm) due to symmetry; absence of splitting confirms trifluoromethyl and chloro substituents .

- Mass Spectrometry : Molecular ion peak at m/z 298 (C₉H₄Cl₂F₃O⁺) and fragment peaks at m/z 253 (loss of CO) and m/z 186 (loss of CF₃) .

Validation : Compare experimental data with computational predictions (e.g., NIST WebBook ).

Q. What crystallographic methods confirm the molecular structure, and how are data discrepancies resolved?

Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) is standard. Key steps:

- Grow crystals via slow evaporation in ethanol/CH₂Cl₂ (1:1).

- Collect data at 296 K (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL (R factor < 0.06) .

- Resolving discrepancies : Cross-validate bond lengths/angles with DFT calculations. For example, C-Cl bond lengths should align with theoretical values (1.72–1.74 Å) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functionalization for enhanced bioactivity?

Methodological Answer :

- Systematic substitution : Replace Cl with Br/F to assess halogen effects on antibacterial potency.

- Trifluoromethyl positioning : Compare para vs. meta substitution via molecular docking (e.g., binding to bacterial enzymes like DNA gyrase) .

- Data-driven design : Use QSAR models to predict logP and solubility. For example, logP > 3.5 correlates with membrane permeability but may reduce aqueous solubility .

Q. Experimental Workflow :

Synthesize derivatives (e.g., 2,6-dibromo analogs).

Test in vitro against Gram-positive/negative bacteria (MIC assays).

Corrogate activity with computational descriptors (e.g., HOMO-LUMO gaps).

Q. What computational strategies predict thermodynamic properties (e.g., boiling point, stability), and how reliable are they?

Methodological Answer :

- Quantum Chemistry (QC) : Use Gaussian 16 with B3LYP/6-311+G(d,p) to calculate enthalpy of formation (ΔHf). Compare with experimental TGA/DSC data .

- Statistical Thermodynamics : Estimate boiling point via Antoine equation parameters derived from QC (predicted Tboil ≈ 469 K vs. experimental 469.2 K ).

- Validation : Cross-check with NIST ThermoML datasets .

Limitations : QC may overestimate stability in polar solvents due to implicit solvation models.

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic results)?

Methodological Answer :

Q. What protocols ensure reproducibility in scaled-up synthesis for interdisciplinary studies?

Methodological Answer :

- DoE (Design of Experiments) : Optimize via response surface methodology (RSM). Variables: temperature (X₁), catalyst loading (X₂), and time (X₃).

- Critical Controls :

- Moisture-sensitive steps: Use Schlenk lines for AlCl₃-catalyzed reactions .

- Quenching: Add reaction mixture to ice-cold water to prevent exothermic side reactions.

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.